Introduction: The Need for Precision in Quantitative Analysis
Introduction: The Need for Precision in Quantitative Analysis
An In-depth Technical Guide to Ethyl Nicotinate-d4 for Analytical Applications
This guide provides a comprehensive technical overview of Ethyl Nicotinate-d4, a stable isotope-labeled compound essential for modern analytical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, underlying analytical principles, and practical applications of this critical internal standard.
In the realm of quantitative analysis, particularly within pharmaceutical and bioanalytical research, accuracy and reproducibility are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, leading to potential inaccuracies. Stable isotope-labeled internal standards, such as Ethyl Nicotinate-d4, represent the gold standard for mitigating these challenges.[1] Ethyl Nicotinate-d4 is the deuterated analogue of Ethyl Nicotinate, a nicotinic acid derivative.[][3] By replacing four hydrogen atoms on the pyridine ring with deuterium, a stable, non-radioactive isotope of hydrogen, the molecule's mass is increased without significantly altering its chemical behavior.[4][5] This subtle modification allows it to serve as a perfect mimic for the unlabeled analyte, enabling highly precise quantification through isotope dilution mass spectrometry (IDMS).[1]
Core Chemical & Physical Properties
Ethyl Nicotinate-d4 is a colorless to pale yellow oily substance.[][6] Its fundamental properties are critical for its effective use in analytical method development. Proper storage is essential for maintaining its stability; while some suppliers recommend storage at room temperature, refrigeration at 2-8°C is also commonly advised to ensure long-term integrity.[][6][7]
Table 1: Physicochemical Properties of Ethyl Nicotinate-d4
| Property | Value | Source(s) |
| CAS Number | 66148-16-1 | [][3][8][9] |
| IUPAC Name | ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate | [][8][10] |
| Molecular Formula | C₈H₅D₄NO₂ | [][9] |
| Molecular Weight | 155.19 g/mol | [][3][8] |
| Appearance | Colorless to Pale Yellow Oily Matter | [][6] |
| Typical Purity | ≥98% Chemical Purity; ≥98 atom % D | [][7] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [][11] |
| Storage Conditions | 2-8°C or Room Temperature (check supplier data) | [][6][7] |
| Unlabeled CAS | 614-18-6 | [][7][10] |
The Principle of Isotope Dilution: A Self-Validating System
The utility of Ethyl Nicotinate-d4 is grounded in the principle of isotope dilution mass spectrometry (IDMS).[1] This technique is considered the gold standard because the deuterated internal standard (IS) behaves almost identically to the native analyte throughout the entire analytical workflow.[1][4]
Causality Behind its Effectiveness:
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Physicochemical Mimicry: Because deuterium substitution causes negligible changes in polarity and chemical reactivity, Ethyl Nicotinate-d4 co-elutes with the unlabeled ethyl nicotinate during liquid chromatography (LC) separation.[12]
-
Correction for Sample Loss: A known quantity of the deuterated standard is added to the sample at the very beginning of the preparation process.[1] Any subsequent loss of the target analyte during extraction, concentration, or injection is mirrored by a proportional loss of the internal standard.
-
Mitigation of Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[4][12] Since the deuterated standard is chemically identical, it experiences the same matrix effects as the analyte.
By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, these sources of error are effectively cancelled out. This ratio remains constant despite variations in sample recovery or ionization efficiency, leading to exceptionally accurate and precise quantification.[1][5]
Visualization 1: Chemical Structure of Ethyl Nicotinate-d4
The following diagram illustrates the molecular structure, highlighting the positions of the four deuterium atoms on the pyridine ring.
Caption: Structure of ethyl 2,4,5,6-tetradeuteriopyridine-3-carboxylate.
Application in Bioanalytical Methodologies
The primary application of Ethyl Nicotinate-d4 is as an internal standard for the quantification of its unlabeled counterpart in complex matrices such as plasma, urine, and tissue homogenates.[12] The unlabeled compound, Ethyl Nicotinate, is used in cosmetics for skin conditioning and as a vasodilator, making its quantification relevant in dermatological and pharmacokinetic studies.[13]
Experimental Protocol: Quantification of Ethyl Nicotinate in Human Plasma using LC-MS/MS
This protocol outlines a typical workflow for a bioanalytical method. The causality for key steps is explained to provide field-proven insight.
1. Preparation of Stock and Working Solutions:
-
Step 1.1 (Analyte): Accurately weigh ~5 mg of Ethyl Nicotinate reference standard and dissolve in methanol to a final concentration of 1 mg/mL. This serves as the primary stock solution.
-
Step 1.2 (Internal Standard): Prepare a 1 mg/mL primary stock solution of Ethyl Nicotinate-d4 in methanol.
-
Step 1.3 (Working Solutions): Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to create working solutions for the calibration curve and a separate working solution for the internal standard (e.g., at 100 ng/mL).
-
Expertise Note: Using a solvent mixture similar to the initial mobile phase composition (e.g., 50:50 methanol:water) for working solutions prevents peak distortion during chromatographic injection.
-
2. Sample Preparation (Protein Precipitation):
-
Step 2.1: Aliquot 100 µL of plasma samples (calibration standards, quality controls, or unknown samples) into microcentrifuge tubes.
-
Step 2.2: Add 10 µL of the Ethyl Nicotinate-d4 working solution (100 ng/mL) to every tube except for "double blank" samples. Vortex briefly.
-
Trustworthiness Note: Adding the IS at the earliest stage ensures it undergoes all subsequent sample manipulation steps alongside the analyte, which is the foundation of accurate correction.[1]
-
-
Step 2.3: Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Causality: Acetonitrile is a common choice for protein precipitation as it efficiently denatures proteins, releasing the analyte and IS into the supernatant while removing the bulk of matrix interferences.
-
-
Step 2.4: Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Step 2.5: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Step 3.1 (Liquid Chromatography):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.
-
Injection Volume: 5 µL.
-
-
Step 3.2 (Mass Spectrometry):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ethyl Nicotinate: Q1: 152.1 m/z → Q3: 124.1 m/z
-
Ethyl Nicotinate-d4: Q1: 156.1 m/z → Q3: 128.1 m/z
-
-
Expertise Note: The 4 Dalton mass difference between the precursor ions (156.1 vs 152.1) allows the mass spectrometer to clearly distinguish the internal standard from the analyte.[1] The fragmentation pattern is expected to be similar, resulting in a corresponding 4 Dalton shift in the product ion.
-
4. Data Processing and Quantification:
-
Step 4.1: Integrate the peak areas for both the analyte and internal standard MRM transitions.
-
Step 4.2: Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (Internal Standard Peak Area).
-
Step 4.3: Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards. Apply a linear regression (typically with 1/x² weighting) to determine the relationship.
-
Step 4.4: Interpolate the concentrations of unknown samples from their measured PAR using the regression equation from the calibration curve.
Visualization 2: Bioanalytical Workflow using Ethyl Nicotinate-d4
Caption: Workflow for sample quantification using a deuterated internal standard.
Conclusion
Ethyl Nicotinate-d4 is more than just a reagent; it is an enabling tool for achieving the highest standards of analytical integrity. Its design as a stable isotope-labeled analogue of Ethyl Nicotinate allows it to function as a robust internal standard, providing a self-validating system to correct for analytical variability. By understanding its chemical properties and the principles of isotope dilution, researchers in drug development and other scientific fields can generate more accurate, precise, and trustworthy quantitative data, ultimately enhancing the quality and reliability of their work.
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc.[Link]
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Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc.[Link]
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Ethyl Nicotinate-d4 | C8H9NO2 | CID 12227214 . PubChem, National Institutes of Health. [Link]
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CAS No : 66148-16-1 | Chemical Name : Ethyl Nicotinate-d4 . Pharmaffiliates. [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . ResearchGate. [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]
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ETHYL NICOTINATE . Ataman Kimya. [Link]
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Showing Compound Ethyl nicotinate (FDB001016) . FooDB. [Link]
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Showing metabocard for Ethyl nicotinate (HMDB0059846) . Human Metabolome Database. [Link]
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CAS No : 66148-16-1| Chemical Name : Ethyl Nicotinate-d4 . Pharmaffiliates. [Link]
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Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview . Medium. [Link]
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